Sel de disodium de l'acide 4,4'-dinitrostilbène-2,2'-disulfonique

Vue d'ensemble

Description

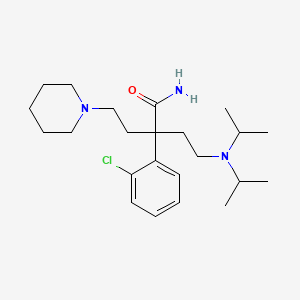

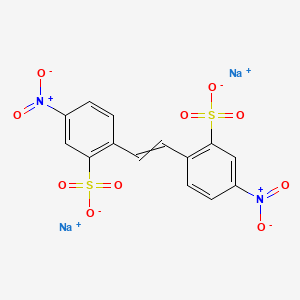

2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt is an organic compound with the formula C14H8N2Na2O10S2. This compound is commonly used as a precursor in the synthesis of various textile dyes and optical brighteners . It is known for its ability to form azo dyes when reacted with aniline derivatives .

Applications De Recherche Scientifique

2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

It is known that this compound is a common precursor to a variety of textile dyes and optical brighteners .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The synthesis of this compound begins with the sulfonation of 4-nitrotoluene, which yields 4-nitrotoluene-2-sulfonic acid. This species is then oxidized with sodium hypochlorite to produce the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid .

Biochemical Pathways

The compound is involved in the formation of azo dyes when it reacts with aniline derivatives . Azo dyes are synthetic colors that contain an azo group (-N=N-) as part of their structure. These dyes are widely used in the textile industry. Commercially important dyes derived from this compound include Direct Red 76, Direct Brown 78, and Direct Orange 40 .

Result of Action

The primary result of the action of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt is the formation of azo dyes . These dyes are used in the textile industry for coloring fabrics. Additionally, the reduction of this compound yields 4,4’-diamino-2,2’-stilbenedisulfonic acid, which is a common optical brightener .

Action Environment

The action, efficacy, and stability of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the compound’s reactivity and the efficiency of dye formation .

Analyse Biochimique

Biochemical Properties

4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt plays a significant role in biochemical reactions, particularly in the formation of azo dyes. The compound interacts with aniline derivatives to produce these dyes . Additionally, it can be reduced to 4,4’-diamino-2,2’-stilbenedisulfonic acid, which is a common optical brightener . The interactions with aniline derivatives involve the formation of azo bonds, which are crucial for the dyeing process.

Cellular Effects

The effects of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt on various cell types and cellular processes are not extensively documented. Its derivatives, such as 4,4’-diamino-2,2’-stilbenedisulfonic acid, have been shown to influence cellular functions. For instance, these compounds can affect cell signaling pathways and gene expression by interacting with cellular anion transporters . This interaction can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt exerts its effects through binding interactions with biomolecules. The compound can inhibit or activate enzymes involved in the synthesis of azo dyes . Additionally, it can undergo reduction to form 4,4’-diamino-2,2’-stilbenedisulfonic acid, which acts as an optical brightener by binding to specific sites on fabrics . These binding interactions are essential for the compound’s role in dyeing and brightening processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt are important factors to consider. The compound is generally stable under standard conditions, but its long-term effects on cellular function have not been extensively studied . In vitro and in vivo studies are needed to determine any potential degradation products and their impact on cellular processes over time.

Dosage Effects in Animal Models

The effects of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt at different dosages in animal models have not been well-documented. Studies on its derivatives suggest that high doses may lead to adverse effects, such as ulcers in the stomach

Metabolic Pathways

4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt is involved in metabolic pathways related to the synthesis of azo dyes. The compound interacts with enzymes and cofactors that facilitate the formation of azo bonds . These interactions are crucial for the production of commercially important dyes, such as Direct Red 76, Direct Brown 78, and Direct Orange 40 . The compound’s role in these pathways highlights its importance in the textile industry.

Transport and Distribution

The transport and distribution of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt within cells and tissues are not well-characterized. Its derivatives are known to interact with cellular anion transporters, which may influence their localization and accumulation within cells

Subcellular Localization

The subcellular localization of 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt has not been extensively studied. Its derivatives, such as 4,4’-diamino-2,2’-stilbenedisulfonic acid, are known to target specific compartments within cells . These targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function.

Méthodes De Préparation

The synthesis of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt begins with the sulfonation of 4-nitrotoluene, which produces 4-nitrotoluene-2-sulfonic acid . This intermediate is then oxidized using sodium hypochlorite to yield the disodium salt of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro- . Industrial production methods typically follow similar routes, ensuring the compound’s purity and consistency for use in dye manufacturing .

Analyse Des Réactions Chimiques

2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt undergoes several types of chemical reactions:

Oxidation: The initial oxidation of 4-nitrotoluene-2-sulfonic acid to form the disodium salt.

Reduction: The compound can be reduced to form 4,4’-diamino-2,2’-stilbenedisulfonic acid, a common optical brightener.

Substitution: Reaction with aniline derivatives to form azo dyes such as Direct Red 76, Direct Brown 78, and Direct Orange 40.

Common reagents used in these reactions include sodium hypochlorite for oxidation and various aniline derivatives for azo dye formation . The major products formed from these reactions are typically azo dyes and optical brighteners .

Comparaison Avec Des Composés Similaires

2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt can be compared with other similar compounds such as:

4,4’-Diamino-2,2’-stilbenedisulfonic acid: A common optical brightener used in the textile industry.

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid: Used as a specific inhibitor of cellular anion permeability.

4,4’-Diazido-2,2’-stilbenedisulfonic acid: Employed in various chemical synthesis applications.

The uniqueness of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt lies in its dual functionality as both a precursor for azo dyes and an optical brightener .

Propriétés

Numéro CAS |

3709-43-1 |

|---|---|

Formule moléculaire |

C14H10N2NaO10S2 |

Poids moléculaire |

453.4 g/mol |

Nom IUPAC |

disodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |

InChI |

InChI=1S/C14H10N2O10S2.Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/b2-1+; |

Clé InChI |

UGYWBUWKASLNLO-TYYBGVCCSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

SMILES isomérique |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na] |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na] |

Apparence |

Solid powder |

| 3709-43-1 15883-59-7 |

|

Description physique |

4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992) |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

128-42-7 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,2'-(1,2-ethenediyl)bis(5-nitrobenzenesulfonic acid) 2,2'-stilbenedisulfonic acid, 4,4'-dinitro- 2,2'-stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt 4,4'-dinitro-2,2'-stilbene disulfonate disodium salt 4,4'-dinitro-2,2'-stilbenedisulfonic acid 4,4'-dinitro-2,2'-stilbenedisulfonic acid, (E)-isomer 4,4'-dinitro-2,2'-stilbenedisulfonic acid, (Z)-isomer 4,4'-dinitro-2,2'-stilbenedisulfonic acid, disodium salt 4,4'-dinitro-2,2'-stilbenedisulfonic acid, sodium salt 4,4'-dinitrostilbene-2,2'-disulphonic acid benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-nitro-, sodium salt (1:2) dinitrostilbenedisulfonic acid disodium 4,4'-dinitro-2,2'-stilbenedisulfonate DNDS |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth](/img/structure/B1670761.png)